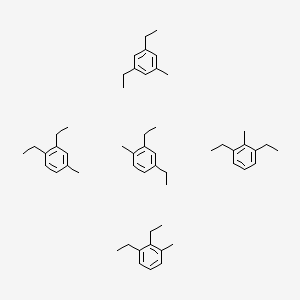
Toluene, diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Toluene, diethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with two ethyl groups. This compound is known for its distinct chemical properties and is widely used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of toluene, diethyl- typically involves the alkylation of toluene with ethylene. This reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods
In an industrial setting, the production of toluene, diethyl- involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for the separation and purification of the final product to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Toluene, diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of toluene, diethyl- can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium, platinum)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of diethylbenzoic acid
Reduction: Formation of ethylcyclohexane
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
Toluene, diethyl- finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
作用机制
The mechanism of action of toluene, diethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, toluene, diethyl- can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
相似化合物的比较
Similar Compounds
Toluene: A mono-substituted benzene derivative with a single methyl group.
Xylene: A dimethyl-substituted benzene derivative with two methyl groups.
Ethylbenzene: A benzene derivative with a single ethyl group.
Uniqueness
Toluene, diethyl- is unique due to the presence of two ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its mono- and dimethyl-substituted counterparts. This structural difference influences its reactivity, solubility, and applications in various fields.
属性
CAS 编号 |
25550-13-4 |
|---|---|
分子式 |
C55H80 |
分子量 |
741.2 g/mol |
IUPAC 名称 |
1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |
InChI |
InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |
InChI 键 |
QBIOIJSZLZXENV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



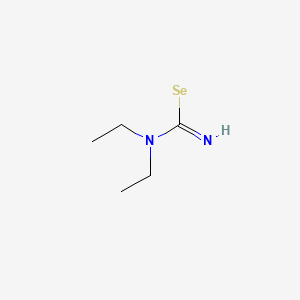
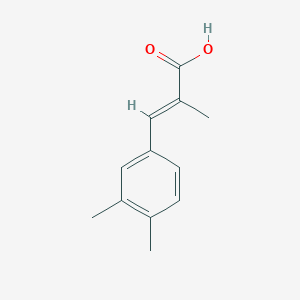
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
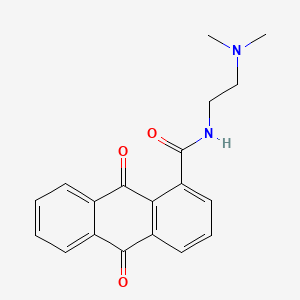

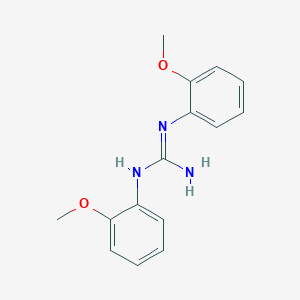

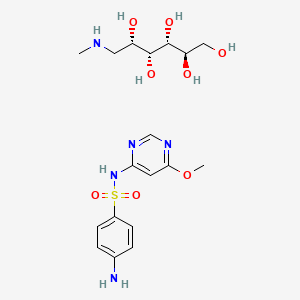
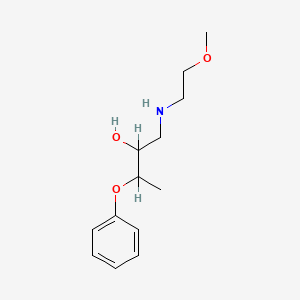
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
